N,N'-(1-Propyl-1H-1,2,4-triazole-3,5-diyl)bis(1-phenylmethanimine)
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Overview
Description
N,N’-(1-Propyl-1H-1,2,4-triazole-3,5-diyl)bis(1-phenylmethanimine) is a complex organic compound that features a triazole ring, a propyl group, and two phenylmethanimine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(1-Propyl-1H-1,2,4-triazole-3,5-diyl)bis(1-phenylmethanimine) typically involves the reaction of 1-propyl-1H-1,2,4-triazole-3,5-diamine with benzaldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the formation of the imine bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-(1-Propyl-1H-1,2,4-triazole-3,5-diyl)bis(1-phenylmethanimine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylmethanimine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,N’-(1-Propyl-1H-1,2,4-triazole-3,5-diyl)bis(1-phenylmethanimine) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing antifungal and antiviral agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N,N’-(1-Propyl-1H-1,2,4-triazole-3,5-diyl)bis(1-phenylmethanimine) involves its interaction with specific molecular targets. In biological systems, it may inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes, by blocking the enzyme 14-α-demethylase. This leads to the accumulation of toxic sterols and disruption of the cell membrane .
Comparison with Similar Compounds
Similar Compounds
- 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde
- 1H-1,2,3-Triazole
- Methyl-1H-1,2,4-triazole-3-carboxylate
Uniqueness
N,N’-(1-Propyl-1H-1,2,4-triazole-3,5-diyl)bis(1-phenylmethanimine) is unique due to its dual phenylmethanimine groups, which enhance its ability to form stable complexes with metals and its potential antimicrobial properties. This sets it apart from other triazole derivatives that may lack these functional groups .
Properties
CAS No. |
62176-91-4 |
---|---|
Molecular Formula |
C19H19N5 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[5-(benzylideneamino)-1-propyl-1,2,4-triazol-3-yl]-1-phenylmethanimine |
InChI |
InChI=1S/C19H19N5/c1-2-13-24-19(21-15-17-11-7-4-8-12-17)22-18(23-24)20-14-16-9-5-3-6-10-16/h3-12,14-15H,2,13H2,1H3 |
InChI Key |
BDPFWEBDRPFAHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC(=N1)N=CC2=CC=CC=C2)N=CC3=CC=CC=C3 |
Origin of Product |
United States |
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